molecular formula C10H16N2 B2358131 (4-(tert-Butyl)pyridin-2-yl)methanamine CAS No. 608515-12-4

(4-(tert-Butyl)pyridin-2-yl)methanamine

Cat. No.: B2358131
CAS No.: 608515-12-4
M. Wt: 164.252
InChI Key: MSRNBXHJFPAVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(tert-Butyl)pyridin-2-yl)methanamine is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 4-position and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butyl)pyridin-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(tert-Butyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Copper catalysts, water, and mild reaction conditions.

    Substitution: Various nucleophiles, appropriate solvents, and sometimes a base to facilitate the reaction.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other strong reducing agents.

Major Products Formed

    Oxidation: Pyridin-2-yl-methanones.

    Substitution: Various substituted pyridine derivatives.

    Reduction: Secondary or tertiary amines.

Scientific Research Applications

(4-(tert-Butyl)pyridin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(tert-Butyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(tert-Butyl)pyridin-2-yl)methanamine is unique due to the presence of both a tert-butyl group and a methanamine group on the pyridine ring. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in medicinal chemistry and catalysis.

Properties

IUPAC Name

(4-tert-butylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRNBXHJFPAVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.